molecular formula C17H28O3 B14534734 Ethyl 3,7-dimethyl-9-(oxolan-2-YL)nona-2,4-dienoate CAS No. 62255-38-3

Ethyl 3,7-dimethyl-9-(oxolan-2-YL)nona-2,4-dienoate

Cat. No.: B14534734
CAS No.: 62255-38-3
M. Wt: 280.4 g/mol
InChI Key: UPSQVCDVZIXCFM-UHFFFAOYSA-N
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Description

Ethyl 3,7-dimethyl-9-(oxolan-2-yl)nona-2,4-dienoate is a chemical compound known for its unique structure and properties It is an ester derivative, characterized by the presence of an ethyl group, two methyl groups, and an oxolane ring attached to a nona-2,4-dienoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,7-dimethyl-9-(oxolan-2-yl)nona-2,4-dienoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,7-dimethyl-9-(oxolan-2-yl)nona-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,7-dimethyl-9-(oxolan-2-yl)nona-2,4-dienoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3,7-dimethyl-9-(oxolan-2-yl)nona-2,4-dienoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with enzymes or receptors in biological systems. The oxolane ring and the conjugated diene system contribute to the compound’s reactivity and potential biological activity.

Comparison with Similar Compounds

Ethyl 3,7-dimethyl-9-(oxolan-2-yl)nona-2,4-dienoate can be compared with other similar compounds such as:

    N-Ethyl-3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienamide: Similar structure but with an amide group instead of an ester.

    Ethyl 3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienoate: A closely related compound with slight variations in the diene system.

The uniqueness of this compound lies in its specific ester configuration and the presence of the oxolane ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

62255-38-3

Molecular Formula

C17H28O3

Molecular Weight

280.4 g/mol

IUPAC Name

ethyl 3,7-dimethyl-9-(oxolan-2-yl)nona-2,4-dienoate

InChI

InChI=1S/C17H28O3/c1-4-19-17(18)13-15(3)8-5-7-14(2)10-11-16-9-6-12-20-16/h5,8,13-14,16H,4,6-7,9-12H2,1-3H3

InChI Key

UPSQVCDVZIXCFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)C=CCC(C)CCC1CCCO1

Origin of Product

United States

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